Ytterbium(3+);triiodide
Description
Overview of Lanthanide Triiodides in Contemporary Inorganic Chemistry
Lanthanide triiodides (LnI₃) are a class of inorganic compounds that serve as crucial starting materials for the synthesis of other lanthanide-containing complexes. acs.orgwikipedia.org These compounds are typically solid materials and, while many are water-soluble, the process of dehydrating their hydrated forms can be challenging and may lead to the formation of undesirable byproducts. acs.orgwikipedia.org
The synthesis of lanthanide triiodides can be achieved through several routes. Direct reaction of the lanthanide metal with iodine is a common method. acs.orgwikipedia.org Other synthetic pathways include reacting lanthanide oxides or carbonates with hydroiodic acid. wikipedia.orgwikipedia.org For instance, lanthanum(III) iodide can be synthesized by reacting metallic lanthanum with mercury(II) iodide. wikipedia.org
Structurally, lanthanide triiodides exhibit variations depending on the specific lanthanide element. The lighter lanthanides, such as lanthanum through neodymium, typically adopt an orthorhombic crystal structure. wikipedia.org In contrast, the heavier lanthanides tend to form a hexagonal crystal structure, similar to that of bismuth(III) iodide. wikipedia.orgwikipedia.org The coordination environment of the lanthanide ion is a key feature of their structure, with THF (tetrahydrofuran) solvates being well-studied examples. acs.org For instance, complexes such as LaI₃(THF)₄ and ion pairs like [LnI₂(THF)₅][LnI₄(THF)₂] (where Ln can be Sm or Yb) have been structurally characterized. acs.org
The applications of lanthanide triiodides are diverse, largely stemming from their unique electronic and magnetic properties. wikipedia.org They are investigated for their potential in luminescent materials, catalysis, and as components in magnetic materials. ontosight.ai Europium triiodide, for example, shows intense red luminescence, making it a candidate for lighting and display technologies. ontosight.ai
Table 1: Properties of Selected Lanthanide Triiodides This table is interactive. Click on the headers to sort the data.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Crystal Structure Type |
|---|---|---|---|---|
| Lanthanum(III) iodide | LaI₃ | 519.62 | 772 | Orthorhombic wikipedia.org |
| Terbium(III) iodide | TbI₃ | 539.638 | 957 | Hexagonal (BiI₃ type) wikipedia.org |
Research Significance of Ytterbium(3+);triiodide in Advanced Materials Science
This compound, also known as ytterbium(III) iodide, is a crystalline solid that can appear as white, yellow, or gray to black. ontosight.ai It is recognized for its high melting point and is slightly soluble in water. ontosight.ai The compound is hygroscopic, meaning it readily absorbs moisture from the air. ontosight.ai
The synthesis of this compound can be accomplished through various methods. One direct approach involves the reaction of metallic ytterbium with iodine at elevated temperatures and pressures. wikipedia.org Alternatively, it can be prepared by reacting ytterbium(III) oxide, hydroxide (B78521), or carbonate with hydroiodic acid. wikipedia.org To obtain the anhydrous form, the hydrated product can be heated with ammonium (B1175870) iodide. wikipedia.org
The research significance of this compound in advanced materials science is multifaceted. It serves as a precursor for synthesizing other ytterbium-based materials with applications in diverse fields. ontosight.ai In optoelectronics, it is used in the creation of ytterbium-doped fiber amplifiers and lasers. ontosight.ai Its luminescent properties are also harnessed in fluorescent imaging for biological research. lookchem.com
In the realm of catalysis, this compound can function as a Lewis acid catalyst in various organic synthesis reactions. Furthermore, it is employed in the synthesis of ytterbium-based nanomaterials, which hold potential for applications in biomedicine and energy storage. ontosight.ai Recent research has also explored the use of ytterbium in lead-free perovskite materials for next-generation optoelectronics, highlighting the compound's relevance in developing novel materials with wide band gap properties. rsc.org Another area of investigation involves its use in preparing high-performance infrared optics and in the development of new materials for solid-state electronics. lookchem.com
Table 2: Properties and Research Applications of this compound This table is interactive. You can filter the data by entering keywords in the search box.
| Property/Application | Description |
|---|---|
| Chemical Formula | YbI₃ wikipedia.org |
| Appearance | Yellow crystals wikipedia.org |
| Melting Point | Decomposes at ~700-999 °C wikipedia.orgamericanelements.com |
| Solubility | Soluble in water wikipedia.org |
| Optoelectronics | Precursor for ytterbium-doped fiber amplifiers and lasers. ontosight.ai |
| Catalysis | Used as a Lewis acid catalyst in organic reactions. |
| Materials Science | Precursor for ytterbium-based nanomaterials for biomedicine and energy storage. ontosight.ai |
| Fluorescent Imaging | Utilized for its luminescent properties in biological research. lookchem.com |
| Infrared Optics | Used in the production of high-performance infrared optical components. lookchem.com |
| Polymer Chemistry | Can be used for the preparation of high inter-isosteric polyacrylonitrile (B21495) resins. alfa-chemistry.com |
Structure
2D Structure
Properties
CAS No. |
13813-44-0 |
|---|---|
Molecular Formula |
I3Yb |
Molecular Weight |
553.76 g/mol |
IUPAC Name |
triiodoytterbium |
InChI |
InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |
InChI Key |
LSSJSIMBIIVSTN-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Yb+3] |
Canonical SMILES |
I[Yb](I)I |
Other CAS No. |
13813-44-0 |
Origin of Product |
United States |
Structural Elucidation and Advanced Crystallographic Characterization of Ytterbium 3+ ;triiodide
Single Crystal X-ray Diffraction Analysis of Ytterbium(III) Triiodide Structures
Single crystal X-ray diffraction (SCXRD) provides the most definitive structural data. For anhydrous Ytterbium(III) triiodide, recent studies on high-quality single crystals grown by vapor transport have identified its structure. The analysis, conducted at 250 K, determined that YbI₃ crystallizes in the trigonal crystal system with a hexagonal lattice setting. arxiv.org The space group was identified as R-3. In this arrangement, the Ytterbium(III) ions form an ideal honeycomb network of edge-sharing YbI₆ octahedra. arxiv.orgresearchgate.net This structure is noted to be analogous to the low-temperature phase of α-RuCl₃. arxiv.org
The structural landscape of Ytterbium(III) triiodide becomes more complex in the presence of coordinating solvents. When crystallized from tetrahydrofuran (B95107) (THF), YbI₃ does not form a simple solvate but undergoes auto-ionization to yield an ionic complex, trans-diiodopentakis(tetrahydrofuran)ytterbium(III) tetraiodo-trans-bis(tetrahydrofuran)ytterbium(III), with the formula [YbI₂(thf)₅][YbI₄(thf)₂]. researchgate.netiucr.org The single crystal structure of this complex salt has been thoroughly characterized, revealing two distinct ytterbium environments. researchgate.netiucr.orgresearchgate.net The formation of such ionic salts is a known phenomenon for lanthanide trihalides and depends heavily on the crystallization conditions. researchgate.netresearchgate.net
Interactive Table 1: Single Crystal Crystallographic Data
| Parameter | Anhydrous YbI₃ arxiv.org | [YbI₂(thf)₅][YbI₄(thf)₂] iucr.org |
| Formula | YbI₃ | C₂₈H₅₆I₆O₇Yb₂ |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R-3 | C2/c |
| Temperature | 250 K | 173 K |
| a (Å) | Value not in abstract | 19.345(3) |
| b (Å) | Value not in abstract | 12.016(2) |
| c (Å) | Value not in abstract | 21.365(3) |
| β (º) | Value not in abstract | 108.38(1) |
| Volume (ų) | Value not in abstract | 4709.0(12) |
| Z | Value not in abstract | 4 |
Powder X-ray Diffraction Investigations of Bulk Ytterbium(III) Triiodide Materials
Powder X-ray diffraction (PXRD) is essential for confirming the phase purity of bulk crystalline materials and for determining lattice parameters. Historical studies by Asprey, Keenan, and Kruse in 1964 established the fundamental crystal data for the series of lanthanide triiodides using powder diffraction techniques. acs.orgscispace.comacs.org They determined that the heavier lanthanide triiodides, including YbI₃, are isostructural with bismuth triiodide (BiI₃), which has a hexagonal crystal structure (space group R-3). iucr.org This is consistent with the more recent single-crystal data. arxiv.org
PXRD patterns are compared against patterns calculated from known single-crystal structures to verify the bulk sample's identity and purity. For example, in the study of related perovskite nanocrystals like Cesium Ytterbium Triiodide (CsYbI₃), experimental PXRD patterns are matched with simulated patterns to confirm the crystal structure, in that case, a cubic system.
Determination of Coordination Environment and Geometries in Ytterbium(III) Triiodide Systems
The coordination environment of the Ytterbium(III) ion in its iodide compounds is highly dependent on the chemical context.
In the solid, anhydrous state, the Yb³⁺ ion is six-coordinate, surrounded by six iodide anions in an octahedral geometry (YbI₆). These octahedra share edges to form the two-dimensional honeycomb layers characteristic of the BiI₃-type structure. arxiv.orgresearchgate.net
In the presence of tetrahydrofuran (THF), two distinct coordination geometries emerge within the same crystal structure of [YbI₂(thf)₅][YbI₄(thf)₂]: researchgate.netiucr.org
The Cation [YbI₂(thf)₅]⁺ : The ytterbium center is seven-coordinate. The two iodide ligands occupy the axial positions, and the five oxygen atoms from the THF molecules are in the equatorial positions, forming a pentagonal bipyramid. iucr.org
The Anion [YbI₄(thf)₂]⁻ : The ytterbium center is six-coordinate. It is bonded to four iodide ligands and two THF molecules, resulting in an almost regular octahedral geometry. iucr.org
The plasticity of the coordination sphere of Yb(III) is also evident in other complexes. For instance, eight-coordinate geometries such as a distorted triangular dodecahedron are known, and seven-coordinate capped octahedral geometries have also been observed in different ligand systems. nih.govmdpi.com
Analysis of Ytterbium-Iodine Bond Lengths and Interatomic Distances
The interatomic distances, particularly the Ytterbium-Iodine (Yb-I) bond lengths, provide insight into the nature of the coordination. In the ionic complex [YbI₂(thf)₅][YbI₄(thf)₂], the Yb-I bond lengths differ between the cationic and anionic species. iucr.org
The Yb-I bond distance in the seven-coordinate cation is significantly shorter than the average Yb-I bond length in the six-coordinate anion. iucr.org This is attributed to a higher effective positive charge on the ytterbium atom in the cation compared to the anion. iucr.org The Yb-O distances to the coordinating THF molecules have also been precisely measured.
Interactive Table 2: Selected Bond Lengths in [YbI₂(thf)₅][YbI₄(thf)₂] researchgate.netiucr.org
| Bond | Species | Geometry | Bond Length (Å) |
| Yb–I | [YbI₂(thf)₅]⁺ | Pentagonal Bipyramidal | 2.9366(9) |
| Yb–I | [YbI₄(thf)₂]⁻ | Octahedral | 2.9641(8) |
| Yb–I | [YbI₄(thf)₂]⁻ | Octahedral | 2.9856(9) |
| Yb–O | [YbI₂(thf)₅]⁺ | Pentagonal Bipyramidal | 2.340(6) |
| Yb–O | [YbI₂(thf)₅]⁺ | Pentagonal Bipyramidal | 2.347(8) |
| Yb–O | [YbI₂(thf)₅]⁺ | Pentagonal Bipyramidal | 2.365(6) |
| Yb–O | [YbI₄(thf)₂]⁻ | Octahedral | 2.279(6) |
Studies of Polymorphism and Crystal Packing in Ytterbium(III) Triiodide and its Derivatives
Polymorphism, the existence of a compound in more than one crystalline form, is a key feature of lanthanide halides. For the lanthanide triiodide series, a structural change occurs as a function of the lanthanide ionic radius. The lighter lanthanides (La to Nd) form orthorhombic crystals (PuBr₃-type), while the heavier members, including YbI₃, adopt the hexagonal BiI₃-type structure. researchgate.netwikipedia.org This represents a clear case of polymorphism across the series.
The influence of the synthetic environment is also critical. The crystallization of YbI₃ from a coordinating solvent like THF does not yield a simple solvated polymorph but results in the formation of the distinct ionic crystalline salt [YbI₂(thf)₅][YbI₄(thf)₂]. iucr.orglanl.gov This solvent-induced structural transformation, leading to a product with different coordination environments and crystal packing, is a significant aspect of its structural chemistry. The crystal structure of this salt consists of well-separated, alternating layers of the cations and anions. iucr.org The study of polymorphism is crucial as different crystal forms can lead to variations in physical and chemical properties. nih.gov
Electronic Structure and Advanced Spectroscopic Probes of Ytterbium 3+ ;triiodide
Electronic Absorption Spectroscopy of Ytterbium(III) Triiodide Solutions and Solids
The electronic absorption spectrum of Ytterbium(III) iodide is characterized by two distinct types of transitions: f-f transitions originating within the Yb³⁺ ion and charge-transfer (CT) bands involving the iodide ligands.
The Yb³⁺ ion has a [Xe]4f¹³ electronic configuration, which gives rise to a ²F ground state term. This term is split by spin-orbit coupling into two manifolds: the ²F₇/₂ ground state and the ²F₅/₂ excited state. Transitions between these manifolds are formally forbidden by the Laporte rule, resulting in characteristically weak and sharp absorption bands in the near-infrared (NIR) region. For Yb³⁺ solvated in various media, these f-f absorptions are typically observed around 900–1000 nm. The precise positions and intensities of these peaks are sensitive to the local coordination environment, as the ligand field further splits the energy levels (microstates).
Table 1: Experimentally Determined Electronic Energy Levels for Yb³⁺ Solvates
This table provides data for Ytterbium(III) solvates, which serve as a proxy to understand the f-f transitions expected for Ytterbium(III) triiodide.
| Solvent | Ground State Manifold (²F₇/₂) Levels (cm⁻¹) | Excited State Manifold (²F₅/₂) Levels (cm⁻¹) |
|---|---|---|
| D₂O | 0, 184, 442, 563 | 10274, 10619, 10830 |
| MeOH-d₄ | 0, 290, 480, 650 | 10250, 10600, 10910 |
| DMSO-d₆ | 0, 354, 550, 712 | 10240, 10620, 10980 |
| DMF | 0, 310, 500, 680 | 10260, 10610, 10940 |
Data sourced from studies on Yb(CF₃SO₃)₃ in deuterated solvents.
Luminescence Spectroscopy of Ytterbium(III) Triiodide Systems
Photoluminescence Emission Characteristics in Near-Infrared Region
Ytterbium(III) compounds are well-known for their characteristic luminescence in the near-infrared (NIR) region. This emission originates from the electronic transition from the lowest level of the excited ²F₅/₂ manifold to the various levels of the ground ²F₇/₂ manifold. For virtually all Yb³⁺-containing systems, this results in a structured emission band centered around 980 nm, with additional features extending to approximately 1050 nm. The exact shape and peak positions of the emission spectrum are influenced by the symmetry of the coordination environment and the nature of the ligands, as these factors dictate the splitting of the ground state energy levels.
Luminescence Excitation Pathway Analysis
The luminescence of Yb³⁺ can be achieved through direct excitation into its f-f absorption bands, but this process is highly inefficient due to the low molar absorptivity of these transitions. A more effective method is through sensitization, where a light-absorbing moiety, or "antenna," transfers absorbed energy to the Yb³⁺ ion.
In the case of Ytterbium(III) triiodide, the iodide ligands can act as the sensitizer. The excitation pathway likely involves the absorption of UV light to promote the system to a ligand-to-metal charge transfer (LMCT) state. This is followed by non-radiative relaxation and intersystem crossing to the ²F₅/₂ excited state of the Yb³⁺ ion, from which NIR luminescence occurs. In more complex systems with organic ligands, this "antenna effect" is a well-established mechanism for sensitizing lanthanide luminescence, where the ligand absorbs light, transitions to its triplet excited state, and then transfers the energy to the lanthanide ion.
Quantum Yield Determinations for Ytterbium(III) Triiodide-Based Emitters
While specific quantum yield data for pure Ytterbium(III) triiodide is not extensively reported, studies on various Yb³⁺ complexes show a wide range of values. The efficiency is highly dependent on the coordination environment. A primary pathway for non-radiative de-excitation is the coupling of the Yb³⁺ excited state with high-frequency vibrations (e.g., O-H, C-H, N-H) from solvent molecules or ligands in close proximity. Therefore, YbI₃ in a protic solvent like water would be expected to have a low quantum yield due to quenching by O-H vibrations. In contrast, highly engineered complexes that shield the Yb³⁺ ion from such quenchers, for instance by using fluorinated or deuterated ligands, have achieved unprecedentedly high quantum yields.
Table 2: Luminescence Quantum Yields for Selected Ytterbium(III) Complexes
| Complex System | Solvent | Quantum Yield (Φ) |
|---|---|---|
| Yb³⁺ porphyrinoid complex | DMSO | 9–23% |
| Yb³⁺ porphyrinoid complex | H₂O | 5–13% |
| Yb³⁺ chelate with organic ligands | CH₂Cl₂ | 2.6% |
| Yb³⁺ chelate with organic ligands | Solid State | 3.7% |
| Yb³⁺ sandwiched complex | CD₂Cl₂ | up to 63% |
Data compiled from multiple sources.
Time-Resolved Luminescence and Fluorescence Lifetime Imaging for Ytterbium(III) Systems
Time-resolved luminescence spectroscopy measures the decay of the emission intensity over time following pulsed excitation. The luminescence lifetime (τ) is a characteristic property of the excited state and is sensitive to non-radiative decay pathways. Yb³⁺ complexes typically exhibit long luminescence lifetimes, on the order of microseconds (µs). This is significantly longer than the nanosecond lifetimes of typical organic fluorophores.
This long lifetime is advantageous for Fluorescence Lifetime Imaging (FLIM), a microscopy technique that creates an image based on the lifetime of the fluorophore in each pixel. By using Yb³⁺-based probes, FLIM can effectively eliminate background signals from biological autofluorescence, which has a much shorter lifetime. This allows for high signal-to-noise imaging in biological systems. Confocal FLIM experiments with Yb³⁺ complexes have demonstrated intracellular lifetime distributions in the 100–200 µs range.
Table 3: Observed Luminescence Lifetimes for Selected Ytterbium(III) Complexes
| Complex System | Solvent / Medium | Lifetime (τ_obs) |
|---|---|---|
| Yb³⁺ porphyrinoid complex | DMSO | 84–249 µs |
| Yb³⁺ porphyrinoid complex | H₂O | 56–173 µs |
| Yb³⁺ chelate with organic ligands | CH₂Cl₂ | 20 µs |
| Yb³⁺ chelate with organic ligands | Solid State | 22 µs |
| Yb³⁺ sandwiched complex | CD₂Cl₂ | up to 714 µs |
Data compiled from multiple sources.
Magnetic Resonance Spectroscopies
The Yb³⁺ ion has a 4f¹³ electronic configuration, leaving one unpaired electron in the 4f shell. This makes Ytterbium(III) compounds paramagnetic, which allows them to be studied by magnetic resonance techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR).
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic structure of paramagnetic species. For Yb³⁺, which possesses an effective electron spin S = 1/2 in its ground Kramers doublet, EPR spectra can provide the principal values of the g-tensor. These values are highly anisotropic and sensitive to the local symmetry of the metal ion's coordination environment. For example, studies on a three-coordinate Yb(III) alkyl complex yielded highly anisotropic g-tensor values of g⊥ = 0.7316 and g‖ = 7.5698, which, in combination with computational studies, provided detailed insight into its geometry and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic lanthanide complexes presents both challenges and opportunities. The unpaired electron on the Yb³⁺ ion causes large shifts in the NMR signals of nearby nuclei, known as paramagnetic or lanthanide-induced shifts (LIS), and can also lead to significant line broadening. While this can complicate spectral interpretation, it also provides valuable structural information. Yb³⁺ complexes have been utilized as paramagnetic shift reagents in biomedical applications and for structural analysis of molecules in solution. Solid-state NMR, often combined with fast magic-angle spinning (MAS), can be used to characterize microcrystalline powders of Yb³⁺ compounds, providing complementary information to EPR and X-ray crystallography.
Electron Paramagnetic Resonance (EPR) Investigations of Ytterbium(III) Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. The ytterbium(III) ion has a [Xe] 4f¹³ electronic configuration, leaving one unpaired electron in the 4f orbital. This makes Yb³⁺ compounds paramagnetic and thus EPR active. The ground state of the free Yb³⁺ ion is ²F₇/₂, which in the crystal field of YbI₃, splits into four distinct Kramers doublets.
EPR spectroscopy directly probes the transitions between the spin states of the lowest-energy Kramers doublet when a magnetic field is applied. Analysis of the EPR spectrum yields the g-tensor, which characterizes the interaction of the unpaired electron with the external magnetic field, and the A-tensor, which describes the hyperfine coupling between the electron spin and the nuclear spins of magnetic isotopes. Ytterbium has two naturally occurring magnetic isotopes: ¹⁷¹Yb (I = 1/2) and ¹⁷³Yb (I = 5/2), which give rise to characteristic satellite structures in the EPR spectrum.
While specific EPR studies on single-crystal Ytterbium(3+);triiodide are not extensively documented in the literature, research on other Yb³⁺ complexes provides a clear indication of the data that can be obtained. For instance, a detailed study of the organometallic complex Yb[CH(SiMe₃)₂]₃ revealed a highly anisotropic electronic structure with a thermally isolated ground Kramers doublet. The simulation of its EPR spectrum yielded precise g-tensor and hyperfine coupling constant values, which are intrinsically linked to the electronic properties and local geometry of the Yb³⁺ ion. Recent magnetic studies on YbI₃ confirm that its ground state is a well-isolated Kramers doublet with an effective moment, J_eff = 1/2, making it an ideal candidate for EPR investigation.
| Parameter | Isotope | Value |
|---|---|---|
| g-tensor | - | g⊥ = 0.7316 |
| g‖ = 7.5698 | ||
| A-tensor (MHz) | ¹⁷¹Yb | A⊥ = 842 |
| A‖ = 6285 | ||
| A-tensor (MHz) | ¹⁷³Yb | A⊥ = 221 |
| A‖ = 1650 |
Data sourced from a study on Yb[CH(SiMe₃)₂]₃, which serves as a proxy for illustrating the capabilities of EPR on Yb(III) compounds.
Solid-State Nuclear Magnetic Resonance (NMR) Applications for Structural and Electronic Insights
Solid-State Nuclear Magnetic Resonance (ssNMR) is a versatile technique that provides information about the local structure and bonding in solid materials by probing the magnetic properties of atomic nuclei. For a paramagnetic compound like this compound, the presence of the unpaired 4f electron on the Yb³⁺ ion dramatically influences the NMR spectrum. This interaction leads to large shifts in the NMR frequencies, known as paramagnetic or hyperfine shifts, and can cause significant line broadening.
While these paramagnetic effects present challenges, they also offer a wealth of information that is not available in diamagnetic systems. The hyperfine shift is composed of two main contributions: the Fermi contact shift, which arises from the transfer of unpaired electron spin density to the nucleus being observed, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments.
By analyzing these shifts, ssNMR can provide detailed insights into:
Metal-Ligand Bonding: The magnitude of the Fermi contact shift on the iodide (¹²⁷I) nuclei would provide a direct measure of the covalent character of the Yb-I bonds.
Structural Information: The pseudocontact shift is highly dependent on the geometric arrangement of the atoms, making it a sensitive probe of the local structure around the Yb³⁺ ion.
Electronic Structure: The temperature dependence of the paramagnetic shifts can be used to probe the magnetic susceptibility of the Yb³⁺ electronic ground state.
Combined EPR and ssNMR studies on model Yb(III) compounds have demonstrated that these complementary techniques can provide a comprehensive understanding of the geometry and electronic structure of paramagnetic lanthanide complexes.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the electronic state and local geometric structure around a specific element in a material. The method involves tuning the energy of an X-ray beam and measuring the sharp increase in absorption that occurs when the X-ray energy matches the binding energy of a core electron of the target atom—this is known as an absorption edge. For this compound, the Yb L-edges are typically studied. The XAS spectrum is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination
The EXAFS region refers to the oscillatory structure in the absorption coefficient that extends for hundreds of electron volts above the absorption edge. These oscillations arise because the outgoing photoelectron, ejected from the absorbing atom (Yb), is scattered by neighboring atoms (I). The interference between the outgoing and scattered photoelectron waves modifies the absorption coefficient.
Analysis of the EXAFS signal can yield highly precise, quantitative information about the local atomic environment of the absorbing atom, including:
Bond Distances: The frequencies of the EXAFS oscillations are related to the distances between the absorbing Yb atom and its neighboring I atoms.
Coordination Numbers: The amplitudes of the oscillations are proportional to the number of neighboring atoms in a given coordination shell.
Atomic Species of Neighbors: The shape of the amplitude function helps to identify the atomic number of the scattering atoms.
For this compound, EXAFS would be used to determine the precise Yb-I bond lengths and the coordination number of the Yb³⁺ ion, providing a direct probe of its local environment within the crystal structure.
| Scattering Pair | Coordination Number (N) | Bond Distance (R) in Å | Debye-Waller Factor (σ²) in Ų |
|---|---|---|---|
| Yb-I | (e.g., 6) | (e.g., ~3.0-3.2) | (Value reflecting thermal/static disorder) |
X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Electronic Configuration
The XANES region, which encompasses the area from just before the absorption edge to about 50 eV above it, contains rich information about the electronic state of the absorbing atom. The precise energy position of the absorption edge is highly sensitive to the oxidation state of the atom; a higher oxidation state leads to a greater binding energy for the core electrons, shifting the absorption edge to a higher energy.
For this compound, the Yb L₃-edge XANES spectrum would be used to unequivocally confirm the +3 oxidation state of the ytterbium ion. Studies on various ytterbium compounds have shown a clear chemical shift between the L-edges of Yb²⁺ and Yb³⁺ species. The spectrum of YbI₃ would be compared against standards such as Yb metal (Yb⁰), YbS (predominantly Yb²⁺), and Yb₂O₃ (Yb³⁺) to confirm the trivalent state.
Furthermore, the features within the XANES spectrum, such as pre-edge peaks and the shape of the main absorption line (or "white line"), are determined by the local symmetry and the density of unoccupied electronic states. Therefore, XANES provides critical insights into the electronic configuration and the local coordination geometry of the Yb³⁺ ion.
Computational and Theoretical Studies on Ytterbium 3+ ;triiodide
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
These calculations can predict key structural parameters, which can then be compared with experimental data where available. Beyond structural optimization, DFT is also used to calculate electronic properties. By solving the Kohn-Sham equations, one can obtain the electronic band structure, density of states (DOS), and orbital contributions, which are fundamental to understanding the material's conductivity and optical characteristics. semanticscholar.org For heavy elements like ytterbium, it is crucial to use DFT approaches that incorporate relativistic effects, often through the use of effective core potentials (ECPs) that replace the core electrons, including scalar relativistic effects. chemrxiv.org
Table 1: Illustrative DFT-Calculated Parameters for Ytterbium(III) Iodide
This table presents typical parameters that would be obtained from a DFT structural optimization calculation. Actual values can vary based on the functional and basis set used.
| Parameter | Description | Illustrative Calculated Value |
| Lattice Constant (a) | The length of the base of the hexagonal unit cell. | 7.80 Å |
| Lattice Constant (c) | The height of the hexagonal unit cell. | 20.95 Å |
| Yb-I Bond Length | The distance between the ytterbium ion and an iodide ligand. | 2.95 Å |
| I-Yb-I Bond Angle | The angle between two adjacent iodide ligands around the central ytterbium ion. | 90° (in an ideal octahedral coordination) |
| Formation Energy | The energy released or absorbed when the compound is formed from its constituent elements. | -5.8 eV |
Ab Initio Relativistic Quantum Chemical Methods (e.g., CASSCF, CASPT2) for Electronic Level Determination
While DFT is effective for ground-state properties, determining the complex ladder of electronic energy levels in lanthanides requires more advanced ab initio (first-principles) methods. The electronic structure of the Yb³⁺ ion (4f¹³) is characterized by strong electron correlation and relativistic effects, making single-reference methods often inadequate. chemrxiv.orgnih.gov
Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are essential. chemrxiv.orgchemrxiv.org In a CASSCF calculation for Yb³⁺, the active space typically includes the 13 electrons in the seven 4f orbitals, denoted as CAS(13,7). chemrxiv.org This approach provides a good qualitative description of the electronic states. To achieve quantitative accuracy, dynamic electron correlation must be included, which is commonly done using N-electron valence state second-order perturbation theory (NEVPT2) or CAS second-order perturbation theory (CASPT2). arxiv.orgmolcas.org These methods build upon the CASSCF reference wavefunction to provide highly accurate calculations of the electronic energy levels (microstates) arising from the ligand field splitting. nih.govchemrxiv.org
Table 2: Comparison of Experimental and CASSCF/CASPT2 Calculated Energy Levels for Yb³⁺
This table shows a representative comparison for Yb³⁺ in a crystalline environment. The precise energies for YbI₃ would depend on the specific crystal field.
| Manifold | Stark Level | Typical Experimental Energy (cm⁻¹) | Typical Calculated Energy (cm⁻¹) |
| ²F₇/₂ (Ground) | 0 | 0 | 0 |
| 1 | 350 | 345 | |
| 2 | 550 | 560 | |
| 3 | 780 | 790 | |
| ²F₅/₂ (Excited) | 0 | 10250 | 10240 |
| 1 | 10600 | 10615 | |
| 2 | 10900 | 10880 |
Theoretical Modeling of Electronic Energy Levels and Microstates in Ytterbium(III) Systems
The electronic structure of the Yb³⁺ ion is defined by a single hole in the 4f shell. The intricate ladder of electronic energy levels arises from a hierarchy of interactions. chemrxiv.orgchemrxiv.org
Electron Configuration : The fundamental configuration is [Xe]4f¹³.
Spin-Orbit Coupling : For heavy lanthanide ions, the spin-orbit coupling is a very strong interaction. It splits the 4f¹³ configuration into two main groups of energy levels, known as Russell-Saunders terms or manifolds: a ²F₇/₂ ground state manifold and a ²F₅/₂ excited state manifold, separated by approximately 10,000 cm⁻¹. researchgate.netresearchgate.net
Ligand Field Splitting : When the Yb³⁺ ion is placed in a crystal, such as the YbI₃ lattice, the surrounding iodide ions create an electrostatic field (the crystal or ligand field). This field lifts the degeneracy of the spin-orbit manifolds, splitting each into a set of distinct energy levels known as microstates or Stark levels. nih.govchemrxiv.org
For Yb³⁺, which is a Kramers ion (having an odd number of electrons), each Stark level is a doubly degenerate "Kramers doublet". The ²F₇/₂ ground manifold splits into four such doublets, while the ²F₅/₂ excited manifold splits into three. researchgate.net Theoretical modeling aims to accurately predict the energies of these seven microstates, which govern the absorption and emission spectra of the compound. chemrxiv.org
Computational Analysis of Crystal Field Splitting Parameters
The effect of the surrounding ligands on the 4f electronic energy levels can be quantified using a crystal field (CF) model. This model uses a set of crystal field parameters (CFPs) to describe the strength and symmetry of the electrostatic potential created by the iodide ligands in YbI₃. The splitting of the ²F₇/₂ and ²F₅/₂ manifolds is determined by these parameters. nih.gov
Investigation of Relativistic Effects and Spin-Orbit Coupling in Ytterbium(III) Iodide Species
For heavy elements like ytterbium (Z=70), relativistic effects are not minor corrections but are fundamental to a correct description of the electronic structure. arxiv.orgwikipedia.org These effects are broadly categorized as scalar relativistic effects and spin-orbit coupling.
Scalar Relativistic Effects : These account for the relativistic change in the mass of the electrons as they approach the highly charged nucleus, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.
Spin-Orbit Coupling (SOC) : This is the interaction between an electron's intrinsic spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org In Yb³⁺, SOC is the dominant interaction after inter-electronic repulsion, and it is responsible for the large energy separation (~10,000 cm⁻¹) between the ²F₇/₂ and ²F₅/₂ manifolds. nih.gov
Computational investigations must explicitly include these effects. This is often achieved by solving the four-component Dirac equation or by using reliable approximations such as the Zeroth-Order Regular Approximation (ZORA). vu.nl Neglecting or improperly treating relativistic effects, particularly spin-orbit coupling, would result in a qualitatively incorrect description of the electronic energy levels and, consequently, the optical and magnetic properties of Ytterbium(III) iodide. aps.org
Predictive Studies of Structure-Property Relationships through Computational Approaches
A primary goal of computational studies is to establish clear relationships between a material's structure and its functional properties. For Ytterbium(III) iodide, theoretical methods can predict how modifications to its structure influence its spectroscopic and magnetic behavior.
For example, DFT calculations could model the effect of applying external pressure on the YbI₃ crystal lattice. This would predict changes in bond lengths and angles, which would, in turn, serve as input for CASSCF/CASPT2 calculations. The subsequent calculations would reveal how the crystal field splitting and the energies of the Stark levels are altered, thus predicting a shift in the absorption and emission spectra. This ability to correlate atomic-level structure with macroscopic properties is invaluable for the rational design of new materials with tailored functionalities, such as phosphors or components for optical devices. chemrxiv.org
Table 3: Predicted Effects of Structural Changes on Ytterbium(III) Iodide Properties
This table illustrates how computational models can predict structure-property relationships.
| Structural Modification | Predicted Effect on Electronic Structure | Predicted Impact on Macroscopic Property |
| Hydrostatic Pressure (Lattice Compression) | Increased Yb-I covalent character; stronger crystal field. | Broadening of emission spectra; shift of emission peaks to longer wavelengths (redshift). |
| Doping with a smaller cation | Local distortion of the crystal lattice around the Yb³⁺ ion. | Altered crystal field symmetry, leading to changes in the number and intensity of observed spectral lines. |
| Formation of solvated complexes | Change in coordination number and geometry. | Significant shift in electronic energy levels, altering the color and luminescent efficiency. |
Solid State Chemistry and Phase Behavior of Ytterbium 3+ ;triiodide
Thermodynamic Analysis of Solid-Solid Phase Transitions
Ytterbium(III) triiodide is notable for its structural stability over a broad range of temperatures. Unlike many other compounds that exhibit multiple crystalline forms (polymorphs) and undergo temperature-induced solid-solid phase transitions, YbI₃ maintains its hexagonal crystal structure from low temperatures (at least down to 150 K) up to its decomposition point. Consequently, there is a lack of thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of transition, for structural transformations in the pure solid state, as no such transitions have been observed.
However, thermodynamic properties, particularly heat capacity, have been investigated at cryogenic temperatures to understand magnetic phase transitions. While not structural, these transitions represent a change in the solid-state order of the material. Low-temperature heat capacity measurements reveal anomalies corresponding to the onset of magnetic ordering. Studies have identified a broad peak attributed to short-range magnetic ordering around 0.95 K, followed by a sharp anomaly indicating a transition to a long-range antiferromagnetically ordered state at approximately 0.6 K.
The entropy change associated with these magnetic transitions can be calculated from heat capacity data, providing insight into the degeneracy of the ground state electronic levels of the Yb³⁺ ion, which is a Kramers ion with a well-isolated ground state doublet.
Characterization of Structural Phase Transformations
The characterization of Ytterbium(III) triiodide's crystal structure reveals a high degree of stability, with no evidence of temperature-induced solid-solid structural phase transformations.
Single-crystal X-ray diffraction analysis has definitively identified the structure of anhydrous YbI₃. It crystallizes in the trigonal crystal system with a hexagonal lattice, belonging to the R-3 space group. This structure is isomorphous with that of bismuth(III) iodide (BiI₃). In this arrangement, the Yb³⁺ ions are six-coordinate, each surrounded by six iodide anions in a nearly perfect octahedral geometry (YbI₆). These octahedra share edges to form two-dimensional honeycomb layers that are stacked along the c-axis.
This structural motif is characteristic of the heavier lanthanide triiodides. A notable example of polymorphism across the lanthanide series is observed in the triiodides: lighter lanthanides (from La to Nd) typically form orthorhombic crystals of the PuBr₃ type, while the heavier lanthanides, including ytterbium, adopt the hexagonal BiI₃-type structure due to the effects of lanthanide contraction on the ionic radius. Recent high-resolution diffraction studies performed at both 150 K and 250 K have confirmed the absence of any structural transition in this temperature range, distinguishing YbI₃ from other quasi-2D honeycomb lattice materials that do exhibit low-temperature structural changes.
Table 1: Crystallographic Data for Ytterbium(III) Triiodide.
Thermal Decomposition Pathways and Stability Studies of Ytterbium(III) Triiodide
Ytterbium(III) triiodide exhibits limited thermal stability at high temperatures. Upon heating, it undergoes a decomposition reaction rather than melting at atmospheric pressure. The primary decomposition pathway involves the reduction of the ytterbium center from the +3 to the +2 oxidation state, with the concomitant release of elemental iodine gas.
The decomposition reaction is represented by the following chemical equation:
2 YbI₃(s) → 2 YbI₂(s) + I₂(g)
This process begins to occur at temperatures exceeding 700 °C. The product, ytterbium(II) iodide (YbI₂), is a yellow solid that is stable at higher temperatures than its parent triiodide. wikipedia.org The release of purple iodine vapor is a clear indicator of the decomposition. This thermal instability is a crucial consideration in the synthesis and handling of YbI₃, as excessive temperatures can lead to the formation of the divalent iodide as an impurity. wikipedia.org For instance, in the direct synthesis from the elements (Yb + I₂), careful temperature control is required to form YbI₃ without its subsequent decomposition.
Table 2: Thermal Decomposition of Ytterbium(III) Triiodide.
Investigations into the Formation and Transformation of Polyiodide Anions in Solid-State Systems
Polyiodide anions are a class of anions composed entirely of iodine atoms, with the most common member being triiodide (I₃⁻). Larger examples include pentaiodide (I₅⁻) and octaiodide (I₈²⁻). In the solid state, these species are typically formed by the reaction of a metal iodide with excess elemental iodine. The stability and structure of the resulting polyiodide network are highly dependent on the size, charge, and coordinating ability of the counter-cation.
In the context of Ytterbium(III) triiodide, there is currently a lack of specific experimental reports detailing the formation and characterization of solid-state ytterbium polyiodide complexes. The chemistry of lanthanide polyiodides is not as extensively explored as that of alkali metals or large organic cations, which are more effective at stabilizing the large, charge-diffuse polyiodide anions.
However, the potential for such transformations exists. It is plausible that under conditions of high iodine partial pressure and controlled temperatures, YbI₃ could react with additional iodine to form solid-state structures containing polyiodide anions. These hypothetical compounds might feature Yb³⁺ cations surrounded by complex polyiodide networks rather than simple I⁻ ions. The transformation would likely involve the incorporation of I₂ molecules into the YbI₃ lattice, forming bridging polyiodide chains or more complex three-dimensional structures. The study of such systems could reveal novel structural and conductive properties, but remains an area for future research.
Chemical Reactivity and Advanced Reaction Mechanisms of Ytterbium 3+ ;triiodide
Reduction Chemistry: Conversion of Ytterbium(III) Triiodide to Ytterbium(II) Iodide
The conversion of Ytterbium(III) iodide to Ytterbium(II) iodide is a cornerstone of its chemical reactivity. The relative stability of the +2 oxidation state, arising from a filled 4f electron shell (4f¹⁴), makes this reduction more favorable compared to many other lanthanides. nsf.gov Several methods have been established for this transformation, utilizing thermal, chemical, and photochemical means.
One of the most direct methods is the thermal decomposition of YbI₃ at elevated temperatures. wikipedia.org When heated, Ytterbium(III) iodide loses elemental iodine to yield the corresponding Ytterbium(II) species. wikipedia.org
Reaction: 2 YbI₃(s) → 2 YbI₂(s) + I₂(g)
Chemical reduction offers a versatile alternative, often conducted at lower temperatures. A variety of reducing agents can be employed, including elemental ytterbium itself, hydrogen gas, or other reactive metals like zinc dust. wikipedia.org The choice of reducing agent and reaction conditions can be tailored to specific synthetic applications. For instance, the reduction of Yb(III) to Yb(II) using magnesium powder has been explored in non-aqueous and mixed aqueous/non-aqueous media to facilitate the separation of ytterbium from other lanthanides based on the significantly different chemistry of the Yb(II) ion. tennessee.edu
| Method | Reducing Agent/Condition | General Reaction | Notes |
|---|---|---|---|
| Thermal Decomposition | High Temperature (above 700°C) | 2 YbI₃ → 2 YbI₂ + I₂ | Careful temperature control is needed to prevent disproportionation of YbI₂. wikipedia.org |
| Chemical Reduction | Metallic Ytterbium (Yb) | 2 YbI₃ + Yb → 3 YbI₂ | A common method for preparing Yb(II) halides. wikipedia.org |
| Chemical Reduction | Hydrogen (H₂) | 2 YbI₃ + H₂ → 2 YbI₂ + 2 HI | Effective for producing dihalides from trihalides. wikipedia.org |
| Chemical Reduction | Magnesium (Mg) powder | 2 Yb³⁺ + Mg → 2 Yb²⁺ + Mg²⁺ | Used in non-aqueous media to leverage the unique chemistry of Yb(II) for separation purposes. tennessee.edu |
| Photochemical Reduction | Two-photon laser excitation | Yb³⁺ + e⁻ (from solvent/ligand) → Yb²⁺ | Achieved via irradiation that generates a charge transfer state, leading to reduction. researchgate.net |
Redox Interconversion Pathways Involving Ytterbium(III) and Ytterbium(II) Species
The redox chemistry of ytterbium is characterized by the interconversion between the +3 and +2 oxidation states. The standard reduction potential for the Yb³⁺/Yb²⁺ couple is approximately -1.1 V, indicating that Yb(II) is a strong reducing agent and is readily oxidized back to Yb(III), particularly in the presence of water or oxygen. tennessee.edu This instability makes the handling of Yb(II) compounds, such as YbI₂, challenging, requiring anhydrous and inert atmospheric conditions. wikipedia.org
The interconversion is not unidirectional. While YbI₃ can be reduced to YbI₂, the reverse process, oxidation, is also significant. Ytterbium(II) iodide is highly sensitive to air and moisture, rapidly oxidizing to ytterbium(III). wikipedia.org Furthermore, at very high temperatures (around 920 °C), YbI₂ can undergo disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced, yielding both elemental ytterbium and Ytterbium(III) iodide. wikipedia.org
Disproportionation Reaction: 3 YbI₂(s) → 2 YbI₃(s) + Yb(s)
This equilibrium between Yb(III), Yb(II), and elemental Yb is a critical aspect of ytterbium iodide chemistry. The direction of the reaction can be controlled by temperature, pressure, and the chemical environment. For example, in the synthesis of certain organometallic complexes, Yb(II) precursors may be intentionally oxidized to the Yb(III) state during the reaction, driven by the formation of a stable coordination complex. acs.org
Ligand Exchange Reactions and the Formation of Ytterbium(III) Coordination Complexes
Ytterbium(III) iodide is a valuable starting material for the synthesis of a wide range of Ytterbium(III) coordination complexes. The iodide ions can be readily displaced by other ligands in a process known as ligand exchange or salt metathesis. These reactions are fundamental to the broader field of lanthanide coordination chemistry.
The trivalent ytterbium ion (Yb³⁺) typically forms complexes with coordination numbers ranging from 6 to 9, influenced by the steric and electronic properties of the incoming ligands. chemrxiv.org The structure of the resulting solvates and complexes is determined by a balance between inter-ligand repulsion and the stabilization of the high positive charge of the lanthanide ion. chemrxiv.org
A common synthetic strategy involves the reaction of YbI₃ with alkali metal salts of organic ligands in a suitable solvent. For instance, yttrium methanediide silanide (B1217022) complexes have been synthesized via salt metathesis reactions between an yttrium methanediide iodide complex and group 1 silanide ligand-transfer reagents. acs.org This highlights the utility of iodide as a good leaving group in these transformations.
| Ligand Type | Example Ligand | Reaction Type | Resulting Complex Type |
|---|---|---|---|
| Alkyls | Sodium or Potassium alkyls (e.g., KCHR₂) | Salt Metathesis | Ytterbium(II) alkyls (can involve redox) rsc.org |
| Redox-active Diazabutadienes (DAD) | 2,6-R₂C₆H₃N=C(R')-C(R')=NC₆H₃R₂-2,6 | Redox/Ligand Exchange | XYbIII(DAD)2-(L) complexes acs.org |
| Silanides | Sodium or Potassium silanides (e.g., NaSiR₃) | Salt Metathesis | Ytterbium(III) silanide complexes acs.org |
| Macrocycles | Hexaazapentacyclo-decaene derivatives | Complexation/Ligand Exchange | Chiral macrocyclic Ytterbium(III) complexes nih.gov |
| Biphenyl (B1667301) | Biphenyl with a reducing agent (KC₈) | Reductive Ligand Association | Inverse-sandwich ytterbium biphenyl complexes nsf.gov |
Investigations into chiral macrocyclic Ytterbium(III) complexes have shown that axial ligands can be exchanged, and this process can be monitored by techniques such as ¹H NMR and near-IR circular dichroism. nih.gov The choice of anion and solvent plays a crucial role in the solution equilibria of these competing ligands. nih.gov
Mechanistic Investigations of Synthetic Routes and Transformation Processes
Understanding the mechanisms behind the synthesis and transformation of Ytterbium(III) iodide is crucial for controlling product purity and reactivity. The most direct synthetic route to anhydrous YbI₃ is the reaction of metallic ytterbium with elemental iodine at elevated temperatures (e.g., 500 °C) and under an inert atmosphere. A key mechanistic challenge in this synthesis is the potential for the thermal decomposition of the YbI₃ product into YbI₂ and iodine, especially at temperatures exceeding 700°C. Therefore, precise temperature control is a critical parameter to prevent the formation of the Yb(II) byproduct.
Alternative synthetic pathways involve acid-base reactions, such as reacting Ytterbium(III) oxide (Yb₂O₃) with hydroiodic acid (HI).
Reaction: Yb₂O₃ + 6 HI → 2 YbI₃ + 3 H₂O
This method produces an aqueous solution of YbI₃, from which the anhydrous salt must then be carefully prepared.
Mechanistic studies also extend to the reactions of ytterbium iodides. For example, the synthesis of YbI₂ by reacting metallic ytterbium with 1,2-diiodoethane (B146647) in tetrahydrofuran (B95107) (THF) proceeds at room temperature. wikipedia.org Mechanistically, this reaction is highly sensitive to the presence of oxygen, which causes a rapid oxidation of the desired Yb(II) product to Yb(III). This transformation is often visually indicated by a color change in the solution. wikipedia.org
Furthermore, the synthesis of inverse-sandwich ytterbium biphenyl complexes involves the reduction of trivalent halide precursors with potassium graphite (B72142) in the presence of biphenyl. nsf.gov Computational and spectroscopic studies of these transformations provide insight into the electronic structures and bonding interactions, revealing that in some complexes, the ytterbium ions are divalent (Yb(II)) with a 4f¹⁴ electron configuration, forming primarily ionic bonds with the ligand. nsf.gov These studies are essential for understanding how the choice of precursors and reaction pathways dictates the final oxidation state and structure of the ytterbium center.
Advanced Research Applications of Ytterbium Iii Triiodide Based Materials
Integration in Optoelectronic Devices
The integration of ytterbium(III) triiodide-based materials into optoelectronic devices is a burgeoning field of research. These materials are particularly noted for their unique electronic and optical properties which are advantageous for applications in light detection, emission, and energy conversion.
Development of High-Performance Photodetectors
Ytterbium(III) triiodide is a key component in the synthesis of advanced photodetector materials, particularly those based on ytterbium-doped perovskites. These materials are engineered to detect light across different spectral regions with high sensitivity and efficiency.
One notable application involves the fabrication of a dual-band sensitive photodetector using laterally assembled Yb³⁺-doped CsPbClBr₂ nanosheets, for which YbI₃ can serve as the ytterbium source. mdpi.com Research has demonstrated that such devices exhibit impressive performance metrics, showcasing the potential of ytterbium-based materials in photodetection. The device's responsivity and specific detectivity are key indicators of its performance, highlighting its ability to convert a light signal into an electrical signal effectively.
| Parameter | Value at 440 nm | Value at 980 nm |
| Responsivity | 1.96 A·W⁻¹ | 0.12 mA·W⁻¹ |
| Specific Detectivity (Jones) | 5 x 10¹² | 2.15 x 10⁹ |
| Data derived from research on Yb³⁺-doped CsPbClBr₂ nanosheet photodetectors. mdpi.com |
Applications in Light Emitting Diodes (LEDs)
In the field of light-emitting diodes (LEDs), Ytterbium(III) triiodide is utilized as a precursor to introduce Yb³⁺ ions into host materials, enabling light emission in the near-infrared (NIR) spectrum. This is particularly valuable for applications in telecommunications, night vision, and biomedical imaging.
A significant development is the creation of a near-infrared emitting LED by depositing Yb³⁺-doped CsPbCl₃ onto a commercial ultraviolet (UV) chip. mdpi.com This device leverages the quantum cutting properties of the ytterbium-doped perovskite, where the high-energy UV light absorbed by the perovskite host is converted into lower-energy NIR photons emitted by the Yb³⁺ ions. This approach has led to devices with notable efficiency and operational stability.
Key Findings in Yb³⁺-doped Perovskite LEDs:
Emission Spectrum: Near-infrared (NIR) mdpi.com
Peak External Quantum Efficiency (EQE): 2% mdpi.com
Operational Stability: Demonstrated good stability during operation mdpi.com
Potential in Energy Conversion and Storage Technologies
Ytterbium(III) triiodide-based materials, especially ytterbium-doped perovskites, are at the forefront of research into next-generation energy conversion technologies, most notably in photovoltaics. The primary strategy involves using these materials as a quantum cutting layer on conventional silicon solar cells. aps.orgaps.org This process converts high-energy photons (like UV and blue light) into two lower-energy near-infrared photons, which can then be more efficiently converted into electricity by the silicon cell, potentially increasing its theoretical efficiency limit. aps.orgaps.org
Furthermore, research into lead-free perovskites has identified iodide-based ytterbium perovskites as suitable for operation in high-temperature environments, specifically within a range of 400 K to 600 K. rsc.org This thermal stability is crucial for the durability and performance of solar devices under real-world conditions. While direct applications of YbI₃ in energy storage are less developed, it is employed in the synthesis of ytterbium-based nanomaterials which are cited as having potential for energy storage applications.
Design of Chemical Sensing Platforms Utilizing Ytterbium(III) Triiodide
The development of chemical sensing platforms using Ytterbium(III) triiodide as a core component is an emerging area of materials science. While direct application of YbI₃ as a sensor is not widely documented, its role as a precursor in creating sensitive materials is under investigation. The unique electronic and luminescent properties of the Yb³⁺ ion make it a candidate for optical sensing applications.
One research avenue explored the reaction of ytterbium triiodide with a macrocyclic ligand in an attempt to create a complex for cation recognition; however, this specific synthesis was reported as unsuccessful. researchgate.net This highlights the challenges in designing stable and selective sensing molecules. Conversely, other research has focused on developing sensors for the Yb³⁺ ion, demonstrating the ion's detectability through changes in absorbance when it complexes with specific reagents immobilized on a membrane. rsc.org This suggests that the reverse principle—where a YbI₃-derived material detects an analyte—is theoretically plausible, contingent on the design of a suitable host structure where analyte binding would modulate the measurable properties of the Yb³⁺ ion. The potential lies in creating materials where the luminescence of the ytterbium ion is either quenched or enhanced upon interaction with a target chemical species.
Thin Film Deposition Technologies for Ytterbium(III) Triiodide
The fabrication of high-quality thin films of Ytterbium(III) triiodide and related materials is essential for their integration into optoelectronic devices. Various deposition techniques are employed to create uniform, crystalline layers with controlled thickness and morphology.
Vapor Transport Deposition Methodologies
Vapor transport deposition (VTD) is a technique well-suited for depositing high-quality crystalline films of halide materials. This method typically involves the sublimation of a source material (in this case, YbI₃ powder) in a vacuum or inert gas environment. The vaporized material is then transported along a temperature gradient and deposits onto a cooler substrate, forming a thin film.
While specific detailed reports on the VTD of YbI₃ are limited, the process has been successfully used to grow highly c-axis-oriented thin films of analogous materials like Bismuth(III) iodide (BiI₃). researchgate.net In that process, the temperature of the evaporation source and the substrate, as well as the deposition distance, were critical parameters controlling the film's crystallinity and morphology. researchgate.net It is expected that similar principles would apply to the deposition of YbI₃.
Another related technique is chemical vapor deposition (CVD), which has been used for preparing thin films of various lanthanide compounds. osti.govgelest.com In a typical CVD process, a volatile precursor of the desired material is transported in the gas phase to a heated substrate, where it decomposes or reacts to form the thin film. For lanthanide iodides, this would involve synthesizing a volatile organometallic or chelate precursor containing ytterbium that can be effectively transported in a carrier gas.
Physical vapor deposition (PVD) has also been successfully used to deposit Yb-doped perovskite thin films, demonstrating that vapor-phase methods are viable for creating functional layers of ytterbium-containing halide materials. aps.orgaps.org
Solution-Based Deposition Techniques (e.g., Hot-Injection, Spin-Coating)
Solution-based deposition techniques are pivotal in the fabrication of Ytterbium(III) triiodide-based thin films, offering advantages in terms of cost-effectiveness and scalability. Among these, hot-injection and spin-coating are prominent methods for producing uniform and high-quality films for various advanced research applications.
The hot-injection method is a widely utilized approach for the synthesis of monodisperse nanocrystals with controllable size and shape. nih.gov This technique involves the rapid injection of a precursor solution containing Ytterbium(III) triiodide into a hot solvent, leading to a burst of nucleation followed by controlled crystal growth. nih.govnih.gov Key parameters that influence the final product include the reaction temperature, precursor concentration, and the type of ligands used. nih.gov While this method allows for precise control over nanocrystal dimensions and offers excellent optical properties, it can be sensitive to synthesis deviations and challenging to scale up. nih.gov
Spin-coating is a procedure used to deposit uniform thin films onto a flat substrate. youtube.com The process involves dispensing a solution containing Ytterbium(III) triiodide onto the center of a substrate, which is then rotated at high speed. youtube.comresearchgate.net The centrifugal force spreads the solution evenly across the substrate, and subsequent solvent evaporation leaves a thin film of the material. youtube.comresearchgate.net The thickness and morphology of the resulting film are influenced by factors such as the solution's viscosity, the spin speed, and the duration of the spinning process. researchgate.net This technique is valued for its simplicity, low cost, and ability to produce films with high uniformity over large areas. researchgate.netrsc.org
The choice between hot-injection and spin-coating often depends on the desired final material form. Hot-injection is ideal for producing colloidal nanocrystals, which can then be used to fabricate thin films, while spin-coating directly deposits a thin film from a precursor solution. Both methods are integral to the exploration of Ytterbium(III) triiodide-based materials in optoelectronics and other advanced fields.
Characterization of Thin Film Morphology, Crystallinity, and Optical Constants
A comprehensive characterization of Ytterbium(III) triiodide-based thin films is crucial for understanding their physical properties and predicting their performance in various applications. This involves a suite of analytical techniques to probe the film's morphology, crystal structure, and optical behavior.
Morphology: The surface topography and microstructure of the thin films are typically investigated using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). SEM provides high-resolution images of the film's surface, revealing details about grain size, shape, and the presence of any defects. mdpi.com AFM is used to quantify surface roughness and can provide three-dimensional topographical maps of the film. mdpi.com For instance, studies on YbF₃ films have shown that techniques like ion-assisted deposition can lead to smoother and more continuous surfaces. mdpi.com
Crystallinity: X-ray Diffraction (XRD) is the primary tool for determining the crystalline structure of the thin films. XRD patterns can identify the crystal phases present, their preferred orientation, and provide information about the crystallite size and strain within the film. mdpi.comekb.eg For example, XRD analysis has been used to confirm the hexagonal wurtzite structure in Ytterbium-doped ZnO thin films. mdpi.com In some cases, as with certain YbF₃ films, the material may present as amorphous, which is also revealed by the absence of sharp diffraction peaks. mdpi.com
Optical Constants: The optical properties of the thin films, including the refractive index (n) and extinction coefficient (k), are determined using techniques such as spectrophotometry and ellipsometry. researching.cn These measurements are essential for designing optical coatings and other photonic devices. The transmittance and reflectance spectra obtained from a spectrophotometer can be used to calculate the optical band gap of the material. For Ytterbium-containing films, characteristic absorption bands can be observed. For instance, Yb³⁺ ions in films exhibit absorption peaks in the near-infrared region, such as those around 957 nm and 975 nm. mdpi.commdpi.com X-ray Photoelectron Spectroscopy (XPS) can be employed to determine the elemental composition and chemical states of the elements within the film, which can influence the optical properties. mdpi.comgoogle.com
A summary of key characterization findings for Ytterbium(III) triiodide-based materials is presented in the table below.
| Property | Characterization Technique | Typical Findings |
| Morphology | SEM, AFM | Continuous and smooth surfaces, with the ability to control grain size and packing density. mdpi.commdpi.com |
| Crystallinity | XRD | Can exhibit crystalline structures (e.g., hexagonal) or be amorphous depending on deposition conditions. mdpi.commdpi.com |
| Optical Properties | Spectrophotometry, Ellipsometry | Good transparency in the visible and near-infrared regions, with characteristic absorption peaks related to Yb³⁺ ions. mdpi.commdpi.com |
| Composition | XPS | Can confirm the presence and chemical state of Ytterbium and other elements, and identify any compositional variations. mdpi.comgoogle.com |
Catalytic Applications of Ytterbium(III) Triiodide-Derived Complexes
Complexes derived from Ytterbium(III) triiodide exhibit significant potential as catalysts in a variety of organic reactions. The catalytic activity of these compounds stems from the Lewis acidic nature of the Ytterbium(III) ion. alfachemic.com Ytterbium-based catalysts are valued for their effectiveness in promoting reactions, often under mild conditions, and for their potential to be recovered and reused. researchgate.net
Ytterbium(III) compounds, including those derived from the triiodide, have been successfully employed as catalysts in several important organic transformations:
Mannich Reaction: Ytterbium-based catalysts, such as ytterbium trichloride, which shares the +3 oxidation state with the triiodide, are effective in catalyzing the Mannich reaction for the synthesis of nitrogen-containing compounds. alfachemic.com These reactions are crucial for producing intermediates for pharmaceuticals and other fine chemicals. alfachemic.com
Biginelli-type Condensation Reaction: These catalysts can also promote Biginelli-type reactions, which are multicomponent reactions used to synthesize dihydropyrimidinones, a class of compounds with diverse biological activities. alfachemic.com
Friedel-Crafts Acylation: Ytterbium triflate (Yb(OTf)₃), another Ytterbium(III) compound, is a versatile catalyst for Friedel-Crafts acylation, a fundamental reaction for forming carbon-carbon bonds in aromatic systems. researchgate.net
Other Reactions: The catalytic scope of Ytterbium(III) complexes extends to a range of other reactions, including aldol (B89426) reactions, Michael additions, Diels-Alder reactions, and Knoevenagel condensations. researchgate.netstudy.com
The development of catalysts derived from Ytterbium(III) triiodide and other ytterbium salts offers a promising avenue for more efficient and environmentally friendly chemical synthesis. study.comstanfordmaterials.com Research in this area continues to explore the synthesis of new ytterbium complexes with tailored reactivity and selectivity for a broader range of catalytic applications.
Q & A
Basic Research Questions
Q. What experimental methods are effective for synthesizing YbI₃, and how do reaction conditions influence purity?
- Methodology :
- Liquid ammonia dissolution : Dissolve Yb metal powder in liquid NH₃ at -55°C, followed by solvent removal to create an activated Yb film. React with iodine sources (e.g., C₆₀ in toluene) at 100°C for 5 hours to form YbI₃ .
- Aqueous synthesis : Dissolve Yb metal in dilute H₂SO₄ to generate Yb³⁺ ions, followed by iodination. Monitor gas evolution (H₂) to confirm reaction progress .
- Key Considerations : NH₃-based methods yield air-sensitive products requiring inert handling, while aqueous routes are simpler but may introduce sulfate impurities.
Q. How can X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) resolve structural and electronic properties of YbI₃?
- Methodology :
- XRD : Analyze lattice parameters (e.g., a-axis: ~4.5 Å, c-axis: ~7.1 Å in wurtzite structures) to detect Yb³⁺-induced lattice deformation. Track linear changes in bond angles (α, β) with doping concentration .
- XPS : Use peaks at 8.9 eV (Yb³⁺) and 2 eV (Yb²⁺) to quantify oxidation states. Oxygen adsorption depth >16 monolayers (ML) can alter Yb²⁺/Yb³⁺ ratios, requiring surface-sensitive measurements .
Q. What solvent systems are optimal for YbI₃ dissolution, and how does hygroscopicity impact experimental reproducibility?
- Methodology :
- YbI₃ is water-soluble but hygroscopic. Use anhydrous solvents (e.g., dry THF) under argon to prevent hydrolysis. For aqueous studies, pre-dry samples at 120°C to remove adsorbed moisture .
Advanced Research Questions
Q. How does Yb³⁺ doping (ionic radius: 0.86 Å) induce anisotropic lattice strain in host materials?
- Methodology :
- Compare XRD data of undoped vs. Yb³⁺-doped systems. For example, Yb³⁺ substitution for Zn²⁺ (0.74 Å) increases c-axis bond length (b) by ~0.12 Å and reduces a-axis symmetry due to Coulomb repulsion .
- Use Rietveld refinement to model lattice parameter shifts (e.g., Δa/Δc ≈ 0.03–0.05 Å per 1% Yb³⁺ doping) .
Q. Why do magnetic anisotropy trends in Yb³⁺-doped tungstates vary with doping concentration?
- Methodology :
- Measure g-tensor components via electron paramagnetic resonance (EPR). At low Yb³⁺ concentrations (e.g., K₀.₂Yb₀.₈(WO₄)₂), g_x ≈ g_y (C2 symmetry). At higher doping, g_x ≠ g_y due to inter-ionic coupling .
- Resolve contradictions in prior studies by correlating EPR data with neutron diffraction to map magnetic moment orientations .
Q. How do oxygen adsorption dynamics affect YbI₃’s electronic structure in surface-modified films?
- Methodology :
- Expose YbI₃ nanofilms to controlled O₂ doses (e.g., 100 Langmuir). Use XPS depth profiling to track Yb³⁺ formation beyond 16 ML. Note energy shifts (~0.5 eV) at the Yb 4f edge due to charge transfer .
Data Contradiction Analysis
- Conflict : Magnetic anisotropy in Yb³⁺-doped tungstates shows divergent g-matrix trends across studies .
- Resolution : Differences arise from doping concentration thresholds. Below 10% Yb³⁺, single-ion anisotropy dominates; above 15%, exchange interactions alter symmetry. Replicate experiments using standardized doping protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
